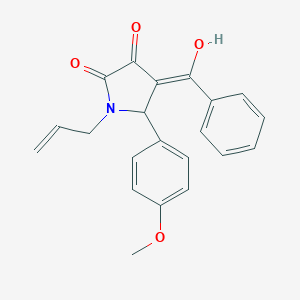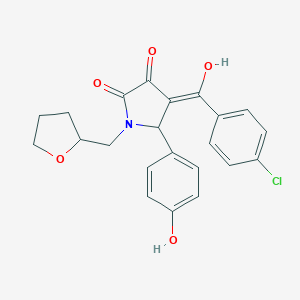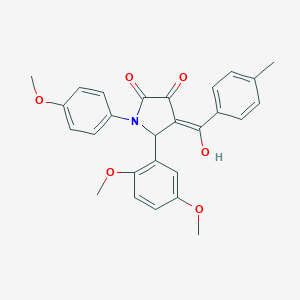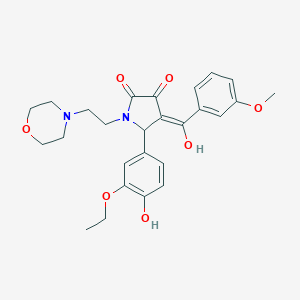
1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as ABMH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ABMH is a pyrrole derivative that has been synthesized using different methods, and its unique structure has been studied to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not well understood, but it is believed to involve the inhibition of various enzymes, such as topoisomerase II and DNA polymerase. 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been reported to induce apoptosis in cancer cells by activating the caspase cascade. The exact mechanism of action of 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one requires further investigation, and its potential targets need to be identified to understand its mode of action.
Biochemical and Physiological Effects
1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been reported to exhibit various biochemical and physiological effects, such as DNA damage, cell cycle arrest, and ROS generation. 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been reported to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been reported to exhibit antifungal and antibacterial activities, which may be due to its ability to inhibit various enzymes involved in cell wall synthesis and DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for laboratory experiments, such as its easy synthesis, high purity, and good stability. 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is also soluble in various organic solvents, which makes it easy to handle and use in different experiments. However, 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has some limitations, such as its low water solubility and potential toxicity, which may limit its use in some experiments.
Zukünftige Richtungen
1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several potential future directions, such as its use as a building block for the synthesis of various functional materials, such as metal-organic frameworks and porous organic polymers. 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can also be used as a key intermediate for the synthesis of various pyrrole derivatives with potential applications in medicinal chemistry. In addition, further studies are required to understand the mechanism of action of 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one and its potential targets, which may lead to the development of new drugs with improved efficacy and safety.
Conclusion
In conclusion, 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrole derivative that has gained significant attention in the scientific research community due to its potential applications in various fields. 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using different methods, and its unique structure has been studied to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several potential future directions, such as its use as a building block for the synthesis of various functional materials and its potential applications in medicinal chemistry. Further studies are required to understand the mechanism of action of 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one and its potential targets, which may lead to the development of new drugs with improved efficacy and safety.
Synthesemethoden
1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using different methods, including the reaction between 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate, followed by a Michael addition reaction with allyl bromide and benzoyl chloride. Another method involves the reaction between 4-methoxybenzaldehyde, ethyl acetoacetate, and allyl bromide in the presence of a base, followed by a condensation reaction with benzoyl chloride. The synthesis of 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one using these methods has been reported in the literature, and the purity and yield of the compound have been determined using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been reported to exhibit anticancer, antifungal, and antibacterial activities. In material science, 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been used as a building block for the synthesis of various functional materials, such as metal-organic frameworks and porous organic polymers. In organic synthesis, 1-allyl-4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been used as a key intermediate for the synthesis of various pyrrole derivatives.
Eigenschaften
Molekularformel |
C21H19NO4 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-prop-2-enylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H19NO4/c1-3-13-22-18(14-9-11-16(26-2)12-10-14)17(20(24)21(22)25)19(23)15-7-5-4-6-8-15/h3-12,18,23H,1,13H2,2H3/b19-17- |
InChI-Schlüssel |
UYKVDGJKCUICCP-ZPHPHTNESA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CC=C |
SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC=C |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282461.png)
![(E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B282462.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282463.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282465.png)




![3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282484.png)
![3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi](/img/structure/B282487.png)
![3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282488.png)
![3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282493.png)
![4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282494.png)
![4-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282497.png)